Ethyl 4,4-dimethylpentanoate Ethyl 4,4-dimethylpentanoate
Brand Name: Vulcanchem
CAS No.: 10228-99-6
VCID: VC21289166
InChI: InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3
SMILES: CCOC(=O)CCC(C)(C)C
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

Ethyl 4,4-dimethylpentanoate

CAS No.: 10228-99-6

Cat. No.: VC21289166

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,4-dimethylpentanoate - 10228-99-6

Specification

CAS No. 10228-99-6
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name ethyl 4,4-dimethylpentanoate
Standard InChI InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3
Standard InChI Key PUJGGPCGKBGBAD-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(C)(C)C
Canonical SMILES CCOC(=O)CCC(C)(C)C

Introduction

Chemical Properties and Structure

Ethyl 4,4-dimethylpentanoate (CAS No. 10228-99-6) is an organic compound with distinct chemical and physical properties that define its behavior and applications. The compound's structure features an ethyl ester group linked to a 4,4-dimethylpentanoic acid moiety.

Basic Identification Parameters

The fundamental chemical identification parameters for ethyl 4,4-dimethylpentanoate are presented in the following table:

ParameterValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Exact Mass158.13068 g/mol
InChIInChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3
InChIKeyPUJGGPCGKBGBAD-UHFFFAOYSA-N
SMILESC(=O)(CCC(C)(C)C)OCC
CAS Number10228-99-6

These fundamental parameters are essential for accurately identifying and characterizing the compound in scientific research and industrial applications .

Structural Features

The molecular structure of ethyl 4,4-dimethylpentanoate consists of:

  • An ethyl ester group (-COOCH₂CH₃)

  • A pentanoate backbone with methyl substituents at the 4-position

  • A tert-butyl group at the end of the carbon chain

This structural arrangement contributes to the compound's chemical behavior, particularly its stability and reactivity patterns. The presence of the bulky tert-butyl group provides steric hindrance that can affect the compound's chemical reactions and physical properties.

Synthesis and Production Methods

Ethyl 4,4-dimethylpentanoate can be synthesized through various routes, with the most common method being the hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate.

Hydrogenation Route

The primary synthetic pathway involves the catalytic hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate. This reaction typically utilizes platinum(IV) oxide as a catalyst in ethyl acetate under a hydrogen atmosphere for several hours. The reaction proceeds through the following general steps:

  • Addition of hydrogen to the carbon-carbon double bond

  • Formation of the saturated ethyl 4,4-dimethylpentanoate product

This synthetic route is advantageous due to its relatively mild conditions and high yield of the desired product.

Industrial Scale Production

For industrial-scale production, manufacturers often modify the laboratory synthesis to optimize yield and purity. These modifications may include:

  • Utilization of more efficient catalysts

  • Implementation of continuous flow reactors

  • Optimization of reaction conditions (temperature, pressure, solvent)

  • Purification procedures tailored for large-scale operations

These industrial processes are designed to ensure consistent quality and cost-effectiveness in the production of ethyl 4,4-dimethylpentanoate for commercial applications.

Analytical Methods and Characterization

The accurate identification and characterization of ethyl 4,4-dimethylpentanoate are crucial for both research and quality control purposes. Various analytical techniques have been employed to study this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has proven particularly valuable for analyzing the structural characteristics of ethyl 4,4-dimethylpentanoate. The 13C NMR spectrum provides crucial information about the carbon environment within the molecule .

Other spectroscopic methods commonly used for characterization include:

  • Infrared (IR) spectroscopy for identifying functional groups

  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for electronic transitions

These complementary analytical techniques provide a comprehensive characterization of the compound's structure and purity.

Applications in Research and Industry

Ethyl 4,4-dimethylpentanoate has found applications in various scientific and industrial domains due to its specific chemical properties.

Research Applications

In scientific research, ethyl 4,4-dimethylpentanoate serves several important functions:

  • As a standard reference compound in analytical chemistry

  • As a model compound for studying esterification and hydrolysis reactions

  • As a substrate for enzyme studies, particularly esterases

  • As an intermediate in organic synthesis of more complex molecules

These research applications have contributed significantly to our understanding of ester chemistry and enzymatic processes.

Industrial Applications

The compound has several industrial applications, including:

  • Use as a specialized solvent in certain industrial processes

  • Component in fragrance formulations due to its ester characteristics

  • Intermediate in the production of specialty chemicals

  • Potential use in polymer chemistry as a monomer or modifier

These industrial applications leverage the compound's specific chemical properties to achieve desired performance characteristics in various products and processes.

Biological Activity and Mechanism of Action

The biological activity of ethyl 4,4-dimethylpentanoate primarily involves its interaction with metabolic systems, particularly enzymatic pathways.

Hydrolysis and Metabolism

The primary biological action of ethyl 4,4-dimethylpentanoate involves its hydrolysis to 4,4-dimethylpentanoic acid, catalyzed by esterases. These enzymes break down esters into their corresponding acids and alcohols, which is crucial for understanding the compound's biological effects.

The general hydrolysis reaction can be represented as:

Ethyl 4,4-dimethylpentanoate + H₂O → 4,4-dimethylpentanoic acid + Ethanol

This hydrolysis is significant in biological systems as it transforms the lipophilic ester into more water-soluble metabolites.

Comparison with Similar Compounds

Comparing ethyl 4,4-dimethylpentanoate with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Related Esters

The following table compares key properties of ethyl 4,4-dimethylpentanoate with similar compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Features
Ethyl 4,4-dimethylpentanoateC₉H₁₈O₂158.24Saturated ester with tert-butyl group
Ethyl 4,4-dimethylpent-2-enoateC₉H₁₆O₂156.22Unsaturated analog with C=C double bond
Ethyl 2,3-dicyano-4,4-dimethylpentanoateC₁₁H₁₆N₂O₂HigherContains two cyano groups

This comparison highlights how structural variations affect the physical properties and potential applications of these compounds .

Structure-Activity Relationship

The structure of ethyl 4,4-dimethylpentanoate, particularly its tert-butyl group, significantly influences its:

  • Hydrophobicity and lipid solubility

  • Steric properties affecting enzyme interactions

  • Susceptibility to hydrolysis

  • Stability under various conditions

These structure-activity relationships are important considerations when selecting this compound for specific applications or when designing analogs with modified properties.

Future Research Directions

Based on the current understanding of ethyl 4,4-dimethylpentanoate, several promising research directions can be identified.

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